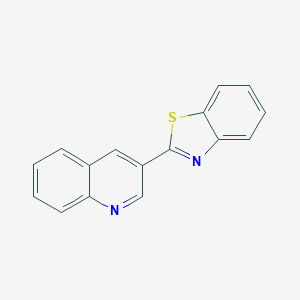
2,3-Diamino-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-2-methylpropanoic acid (DAMPA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. DAMPA is a derivative of the natural amino acid valine and is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 2,3-Diamino-2-methylpropanoic acid is not fully understood. However, studies have shown that it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its anticonvulsant and neuroprotective properties. 2,3-Diamino-2-methylpropanoic acid has also been shown to inhibit the activity of DPP-IV, which may contribute to its potential therapeutic effects in diabetes.
Biochemical and Physiological Effects:
2,3-Diamino-2-methylpropanoic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, 2,3-Diamino-2-methylpropanoic acid has been found to reduce the severity and duration of seizures, suggesting its potential as an anticonvulsant agent. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation, indicating its potential as a neuroprotective agent. Additionally, 2,3-Diamino-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit the activity of DPP-IV may make it a useful tool for studying the regulation of glucose metabolism and insulin secretion. However, one limitation of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain studies.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-Diamino-2-methylpropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth. Finally, studies are needed to investigate the potential use of 2,3-Diamino-2-methylpropanoic acid as a tool for studying the regulation of glucose metabolism and insulin secretion in diabetes.
Synthesemethoden
2,3-Diamino-2-methylpropanoic acid is synthesized through a multistep process involving several chemical reactions. The synthesis method involves the reaction of valine with formaldehyde and hydrogen cyanide to produce a compound called 2-amino-3-oxobutyronitrile. The 2-amino-3-oxobutyronitrile is then reacted with ammonia to produce 2,3-Diamino-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-2-methylpropanoic acid has potential applications in scientific research as it has been found to exhibit anticonvulsant, neuroprotective, and antitumor properties. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion. 2,3-Diamino-2-methylpropanoic acid has been used in various studies to explore its potential as a therapeutic agent for neurological disorders, cancer, and diabetes.
Eigenschaften
CAS-Nummer |
170554-69-5 |
|---|---|
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
InChI-Schlüssel |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
Kanonische SMILES |
CC(CN)(C(=O)O)N |
Synonyme |
Alanine, 3-amino-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



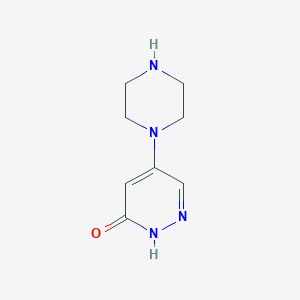
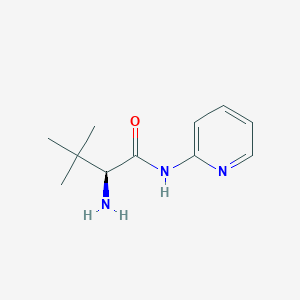

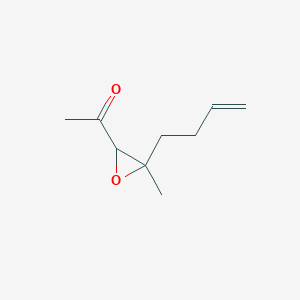
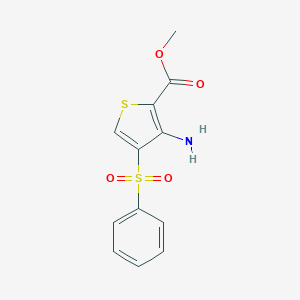

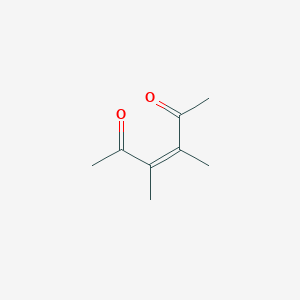

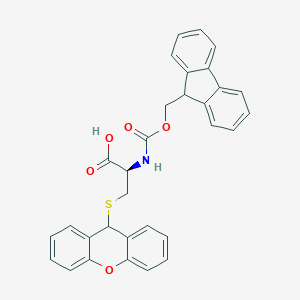
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)

